Amboside
Description
Amboside (C₃₀H₄₄O₉) is a glycoside compound with a molecular weight of 548.2985 Da and the InChIKey CYXOVJJXJAVKAX-UHFFFAOYSA-N . It is distinguished by its significant patent activity (5 patents) but lacks peer-reviewed literature, suggesting its applications are primarily explored in industrial or proprietary contexts rather than academic research . This compound’s molecular structure, inferred from its formula and stereochemical identifiers, indicates a complex arrangement of hydroxyl and glycosidic groups, typical of bioactive glycosides involved in pharmaceutical or agrochemical formulations.
Properties
CAS No. |
507-88-0 |
|---|---|
Molecular Formula |
C30H44O9 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
3-[11,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H44O9/c1-15-25(32)21(36-4)13-23(38-15)39-18-7-9-28(2)17(12-18)5-6-20-24(28)26(33)27(34)29(3)19(8-10-30(20,29)35)16-11-22(31)37-14-16/h11,15,17-21,23-26,32-33,35H,5-10,12-14H2,1-4H3 |
InChI Key |
CYXOVJJXJAVKAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(C(=O)C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amboside typically involves a series of well-defined chemical reactions. The most common synthetic route includes the reaction of precursor compounds under controlled conditions of temperature and pressure. Specific catalysts and solvents are often used to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Amboside undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a variety of oxidized derivatives, while reduction can produce reduced forms with different functional groups.
Scientific Research Applications
Amboside has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of Amboside involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Amboside
This compound shares its molecular formula (C₃₀H₄₄O₉) with compounds such as Acolongifloroside H and Psi-caudoside, which exhibit identical monoisotopic masses (548.2985 Da) but distinct stereochemical configurations (Table 1). These structural differences are critical for their functional properties, such as solubility, bioavailability, and target binding.
Table 1: Structural and Commercial Comparison of this compound and Analogues
| Compound | Patent Count | Literature Count | InChIKey | Annotation Hits |
|---|---|---|---|---|
| This compound | 5 | 0 | CYXOVJJXJAVKAX-UHFFFAOYSA-N | 1 |
| Acolongifloroside H | 0 | 0 | HHEYVPHXOHTCJJ-NGZQZXLSSA-N | 1 |
| Psi-caudoside | Data not available | Data not available | Data not available | Data not available |
Functional and Industrial Implications
- This compound : Its patent dominance suggests applications in drug delivery systems or enzyme inhibition, though the absence of published studies limits mechanistic insights.
- Acolongifloroside H : Despite structural similarity, zero patents and literature indicate it remains unexplored commercially, possibly due to synthetic challenges or lower bioactivity.
Physicochemical and Pharmacokinetic Properties
While molecular weights are identical, variations in hydroxyl group positioning (evident from InChIKeys) likely affect:
- Solubility : this compound’s patent claims may correlate with enhanced hydrophilicity compared to Acolongifloroside H, optimizing it for aqueous formulations .
- Stability : Glycosidic bond stability under physiological conditions could differ due to stereochemistry, impacting shelf-life and efficacy .
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